2-Propenoic acid, 3-(2-methoxy-1-naphthalenyl)-
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Overview
Description
2-Propenoic acid, 3-(2-methoxy-1-naphthalenyl)-, also known as (2E)-3-(2-Methoxy-1-naphthyl)-2-propenoic acid, is an organic compound with the molecular formula C14H12O3. This compound is characterized by the presence of a naphthalene ring substituted with a methoxy group and a propenoic acid moiety. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(2-methoxy-1-naphthalenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-1-naphthaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include the use of a solvent such as ethanol and a base like sodium ethoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-(2-methoxy-1-naphthalenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the propenoic acid moiety to a propanoic acid group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: 3-(2-Methoxy-1-naphthalenyl)propanoic acid
Substitution: Various substituted naphthalenes depending on the electrophile used.
Scientific Research Applications
2-Propenoic acid, 3-(2-methoxy-1-naphthalenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-(2-methoxy-1-naphthalenyl)- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways related to cell growth and proliferation. Its methoxy group and propenoic acid moiety play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-1-naphthaleneboronic acid
- 2-Methoxy-1-naphthoic acid
- 3-(4-Methoxy-1-naphthalenyl)-2-propenoic acid
Uniqueness
2-Propenoic acid, 3-(2-methoxy-1-naphthalenyl)- is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
106276-48-6 |
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Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C14H12O3/c1-17-13-8-6-10-4-2-3-5-11(10)12(13)7-9-14(15)16/h2-9H,1H3,(H,15,16) |
InChI Key |
AOYGYGJJEGVZLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=CC(=O)O |
Origin of Product |
United States |
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